5-Tetradecylbenzene-1,3-diol
Description
5-Tetradecylbenzene-1,3-diol (C20H34O2) is a resorcinol derivative featuring a tetradecyl (C14) alkyl chain substituted at the 5-position of the benzene ring. This compound is structurally related to alkylresorcinols, which are known for their roles in lipid metabolism, antimicrobial activity, and industrial applications .
Properties
CAS No. |
80368-57-6 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
5-tetradecylbenzene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17,21-22H,2-14H2,1H3 |
InChI Key |
CCCKVVJXRFGMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tetradecylbenzene-1,3-diol typically involves the alkylation of benzene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of benzene with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields tetradecylbenzene, which is then subjected to hydroxylation using reagents like osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 5-Tetradecylbenzene-1,3-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or hydrogen peroxide in basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: 5-Tetradecylbenzene-1,3-diol is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study the effects of long alkyl chains on the biological activity of diols. It may also serve as a model compound for understanding the interactions of similar molecules with biological membranes .
Medicine: The hydroxyl groups in this compound can be modified to create derivatives with potential pharmaceutical applications. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of surfactants, lubricants, and polymers. Its amphiphilic nature makes it suitable for use in formulations requiring both hydrophilic and hydrophobic properties .
Mechanism of Action
The mechanism of action of 5-Tetradecylbenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups and alkyl chain. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the alkyl chain can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Chain Length and Solubility : Longer alkyl chains (C13–C15) enhance lipophilicity, reducing aqueous solubility. For example, this compound is less soluble than olivetol (C5), limiting its use in polar solvents .
- Stereochemistry : The Z-isomer configuration in this compound may influence intermolecular interactions and crystallization behavior .
Research Findings and Trends
- Structure-Activity Relationships : Alkyl chain length correlates with antimicrobial potency; C14–C15 analogs show superior activity against Gram-positive bacteria compared to C5 .
- Market Dynamics : 5-Pentadecylbenzene-1,3-diol dominates industrial applications, while this compound remains under exploration for niche biomedical uses .
- Analytical Challenges: Mass spectrometry differentiation of positional isomers (e.g., 5- vs. 2-alkyl substitution) remains problematic, as noted in studies on similar diols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
